5-Nitroquinoline-8-sulfonic acid
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Overview
Description
5-Nitroquinoline-8-sulfonic acid: is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. This compound is characterized by the presence of a nitro group at the 5th position and a sulfonic acid group at the 8th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Nitroquinoline-8-sulfonic acid typically involves a two-stage method. The first stage is the nitrosation of 8-hydroxyquinoline, followed by the oxidation of the nitroso derivative using nitric acid. The conditions for these reactions, including the concentration of nitric acid, temperature, and reaction time, are optimized to achieve high yields .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve greener and more sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions: 5-Nitroquinoline-8-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The sulfonic acid group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Further oxidized quinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
5-Nitroquinoline-8-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other quinoline derivatives.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe.
Medicine: Investigated for its potential antimicrobial, anticancer, and antiviral activities.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitroquinoline-8-sulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules .
Comparison with Similar Compounds
8-Hydroxyquinoline-5-sulfonic acid: Similar structure but with a hydroxy group instead of a nitro group.
5-Chloro-8-hydroxyquinoline: Contains a chloro group instead of a nitro group.
Uniqueness: 5-Nitroquinoline-8-sulfonic acid is unique due to the presence of both a nitro group and a sulfonic acid group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
5-nitroquinoline-8-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O5S/c12-11(13)7-3-4-8(17(14,15)16)9-6(7)2-1-5-10-9/h1-5H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHUYKYSKHOXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648172 |
Source
|
Record name | 5-Nitroquinoline-8-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854694-82-9 |
Source
|
Record name | 5-Nitroquinoline-8-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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